Tolmetin-d3 Ethyl Ester is a deuterium-labeled derivative of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of various painful conditions such as osteoarthritis and rheumatoid arthritis. The molecular formula of Tolmetin-d3 Ethyl Ester is , and it has a molecular weight of 288.36 g/mol. This compound is particularly valuable in scientific research due to its stable isotope labeling, which aids in tracking and analyzing biochemical processes in vivo .
The synthesis of Tolmetin-d3 Ethyl Ester typically involves the esterification of Tolmetin with deuterated ethanol. This reaction is conducted under acidic conditions, often utilizing sulfuric acid as a catalyst. The process generally includes the following steps:
In industrial settings, similar synthetic routes are followed but scaled up for mass production, optimizing conditions for yield and purity while adhering to stringent quality control measures.
The chemical structure of Tolmetin-d3 Ethyl Ester can be represented by its IUPAC name: ethyl 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetate. Its canonical SMILES representation is CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C. The compound appears as a brown solid and is soluble in solvents like chloroform, dichloromethane, ethyl acetate, and methanol .
Tolmetin-d3 Ethyl Ester can undergo several chemical reactions:
Tolmetin-d3 Ethyl Ester primarily targets cyclooxygenase-1 and cyclooxygenase-2 enzymes (COX-1 and COX-2). Its mode of action involves:
The metabolites are typically excreted in urine within 24 hours following administration.
Tolmetin-d3 Ethyl Ester has significant applications in various scientific fields:
This comprehensive analysis highlights the importance of Tolmetin-d3 Ethyl Ester in both research and therapeutic contexts, showcasing its multifaceted roles across various scientific disciplines.
Deuterium (²H or D) incorporation into pharmaceutical compounds serves as a strategic tool for enhancing metabolic stability, tracing drug distribution, and developing internal standards for mass spectrometry. In Tolmetin-d3 Ethyl Ester, deuterium atoms replace all three hydrogen atoms in the methyl group (–CD₃) of the ethyl ester moiety. This position is selected due to its susceptibility to oxidative metabolism by hepatic cytochrome P450 enzymes. Deuterium’s kinetic isotope effect (KIE) slows cleavage of C–D bonds compared to C–H bonds, thereby extending the compound’s half-life in vivo without altering its pharmacological activity [1].
The aryl methyl group (–CH₃) in Tolmetin’s parent structure presents a practical site for isotopic labeling due to synthetic accessibility. The nitrile reduction route enables high-yield, site-specific deuterium integration using readily available deuterated reagents (e.g., NaBD₄, D₂ gas). This approach ensures >98% isotopic incorporation, critical for avoiding isotopic dilution effects in tracer studies [1]. Additionally, the –CD₃ group’s distinct NMR chemical shift (δ ~2.0 ppm) simplifies structural validation compared to non-deuterated analogues.
Table 1: Strategic Advantages of Deuterium Labeling in Tolmetin-d3 Ethyl Ester
| Design Feature | Scientific Rationale | Impact on Application |
|---|---|---|
| Methyl Group Deuteration | High metabolic lability of –CH₃; KIE reduces first-pass metabolism | Enhanced pharmacokinetic profiling |
| Ethyl Ester Modification | Facilitates lipophilicity adjustment; deuterated ethyl group eases synthetic purification | Improved chromatographic separation in analytical methods |
| Site-Specific Labeling | Utilizes nitrile-to-methyl reduction chemistry | >99% isotopic purity achievable; avoids isotopic scrambling |
The synthesis follows a three-step sequence optimized for isotopic fidelity and scalability:
Step 1: Cyanation of Tolmetin Aryl Halide PrecursorBromotolmetin (1-(1-methyl-5-p-toluoyl-pyrrol-2-yl)acetic acid bromide undergoes Pd-catalyzed cyanation using Zn(CN)₂ in DMF at 80°C. Key optimizations include:
Step 2: Reduction of Nitrile to Deuterated Methyl GroupThe nitrile intermediate (4-(1-methyl-5-(4-carbonitrile-benzoyl)pyrrol-2-yl)acetate) undergoes reduction using lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF):
Table 2: Optimization Parameters for Nitrile Reduction
| Parameter | Suboptimal Condition | Optimized Condition | Effect on Outcome |
|---|---|---|---|
| Reducing Agent | NaBD₄ | LiAlD₄ | Higher deuteration ratio (99.5% vs. 85%) |
| Temperature | 25°C | 0°C | Prevents aldehyde intermediate hydrolysis |
| Solvent | Ethanol | THF | Avoids ester transesterification side reactions |
Step 3: Esterification with Deuterated EthanolThe resulting Tolmetin-d3 acid is esterified using deuterated ethanol (CD₃CD₂OH) under Steglich conditions:
Purification Methodology
Analytical Validation
Table 3: Quality Control Metrics for Tolmetin-d3 Ethyl Ester
| Parameter | Method | Specification | Result |
|---|---|---|---|
| Isotopic Purity | ²H NMR / HRMS | ≥98% D at methyl position | 99.5% |
| Chemical Purity | HPLC-UV (254 nm) | ≥99.0% | 99.7% |
| Residual Solvents | GC-FID | <500 ppm (ICH Q3C) | 120 ppm |
| Heavy Metals | ICP-MS | <10 ppm | <2 ppm |
Stability AssessmentAccelerated stability studies (40°C/75% RH, 3 months) confirm no deuterium loss or ester hydrolysis, confirming robustness for tracer studies and analytical applications.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: